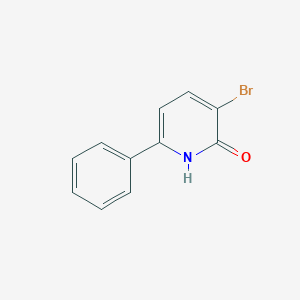
2-(6-Methoxypyridin-3-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methoxypyridin-3-yl)acetaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyridine, featuring a methoxy group at the 6-position and an acetaldehyde group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-3-yl)acetaldehyde typically involves the reaction of 6-methoxypyridine with an appropriate aldehyde precursor under controlled conditions. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methoxypyridin-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(6-Methoxypyridin-3-yl)acetic acid.
Reduction: 2-(6-Methoxypyridin-3-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(6-Methoxypyridin-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(6-Methoxypyridin-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy group can influence the compound’s overall reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxypyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Methoxypyridine: The methoxy group is positioned differently, affecting its chemical properties.
2,6-Dimethoxypyridine: Contains an additional methoxy group, which can influence its reactivity and applications.
Uniqueness
2-(6-Methoxypyridin-3-yl)acetaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
2-(6-methoxypyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-11-8-3-2-7(4-5-10)6-9-8/h2-3,5-6H,4H2,1H3 |
Clave InChI |
SIPGAKFPTFFJEM-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


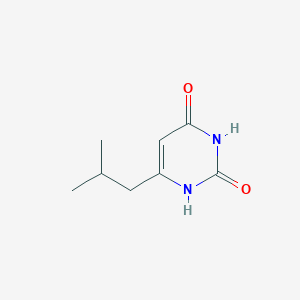

![Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)

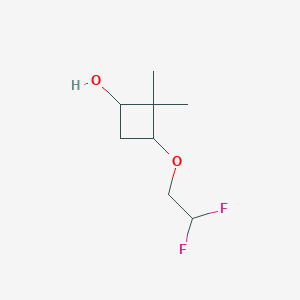
![3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B15222350.png)

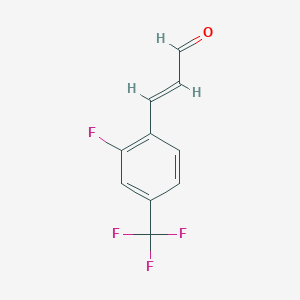
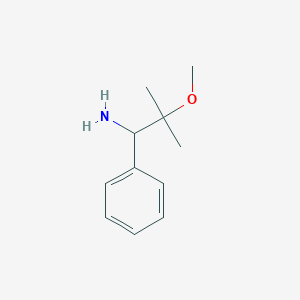
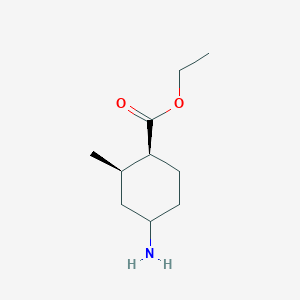
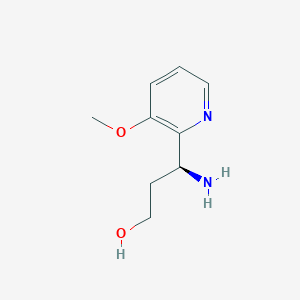
![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 8-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B15222379.png)

